3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane
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Overview
Description
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C₉H₁₅IO₂. It is characterized by a spirocyclic structure, which includes an iodomethyl group and two oxygen atoms forming a dioxaspiro ring system. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with iodine and a base. One common method includes the use of a spirocyclic alcohol as the starting material, which undergoes iodination in the presence of iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reagents on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom, resulting in the formation of a spirocyclic alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include spirocyclic compounds with various functional groups such as azides, thiocyanates, and nitriles.
Oxidation Reactions: Products may include spirocyclic ketones or carboxylic acids.
Reduction Reactions: The primary product is the corresponding spirocyclic alcohol.
Scientific Research Applications
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spirocyclic compounds and as a building block in organic synthesis.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems, including enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-2-oxaspiro[4.4]nonane
- tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane is unique due to its dioxaspiro ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
IUPAC Name |
3-(iodomethyl)-2,7-dioxaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDZLZKSBQRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(OC2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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